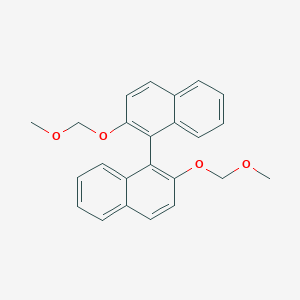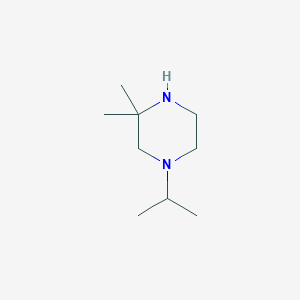
Psychoverlan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Psychoverlan is a compound that has been studied for its potential therapeutic effects, particularly in the management of nervous disturbances and behavior disorders in children and adolescents . It is known to contain magnesium, which plays a positive role in psychiatric illnesses and has been shown to reduce auditory brain stem problems .
科学的研究の応用
Psychoverlan has been studied for its applications in various fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its effects on the nervous system and its potential therapeutic applications in managing psychiatric disorders.
作用機序
Target of Action
Magnesium, a component of psychoverlan, is known to play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Mode of Action
For instance, it regulates neuronal activity, controls vasomotor tone, and influences cardiac excitability .
Biochemical Pathways
Magnesium, a component of this compound, is involved in various metabolic cycles, playing a significant role in cellular energy metabolism, synthesis of nucleic acid, protein, and cytokine, regulation of various transporters and ion channels, and plasma membrane integrity .
Pharmacokinetics
Magnesium, a component of this compound, is known to be absorbed in the body and distributed principally between bone, muscle, and soft tissues .
Result of Action
Magnesium, a component of this compound, is known to have a positive role in psychiatric illness and auditory brain stem problems .
Action Environment
It is known that environmental factors can influence the course of mental disorders , which could potentially impact the efficacy of this compound.
生化学分析
Biochemical Properties
Psychoverlan plays a role in biochemical reactions, particularly those involving glutamate, a key neurotransmitter in the brain . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the modulation of glutamate receptors, which play a crucial role in neural development, differentiation, and synaptic plasticity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor-mediated excitatory neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutamate receptors. It is believed to influence the activation of these receptors, which in turn affects the transmission of signals in the brain . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving glutamate. Glutamate is a critical component of the tryptophan-kynurenine pathway and inflammatory activation . This compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Glutamate, a component of this compound, is known to be localized in various compartments within the cell, allowing for control of protein synthesis with respect to space and time . This suggests that this compound could potentially have similar localization properties.
準備方法
The preparation of Psychoverlan involves the synthesis of magnesium L-glutamate tetrahydrate. This compound can be synthesized through the reaction of L-glutamic acid with magnesium salts under controlled conditions . The industrial production methods typically involve the use of high-purity reagents and precise reaction conditions to ensure the consistency and efficacy of the final product .
化学反応の分析
Psychoverlan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Psychoverlan is unique in its composition and therapeutic effects. Similar compounds include:
Magnesium L-glutamate hydrobromide: Used as a food additive and flavor enhancer.
Magnesium L-glutamate dihydrate: Used in various industrial applications.
These compounds share similar chemical structures and properties but differ in their specific applications and therapeutic effects.
特性
CAS番号 |
53459-38-4 |
|---|---|
分子式 |
C5H10BrMgNO4 |
分子量 |
252.35 g/mol |
IUPAC名 |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/t3-;;/m0../s1 |
InChIキー |
JCAIYJTVFMYNLX-QTNFYWBSSA-N |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Mg].Br |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N.[Mg].Br |
Key on ui other cas no. |
53459-38-4 |
同義語 |
Psychoverlan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary behavioral effects observed with Magnesium glutamate hydrobromide treatment in clinical studies?
A1: A long-term study involving 19 young females treated with Magnesium glutamate hydrobromide for an average of 11.4 months demonstrated an improvement in the general state of health in 13 subjects. This improvement was attributed to the drug's harmonizing effect on psychic and vegetative functions []. Additionally, the treatment did not lead to tiredness or somnolence [].
Q2: Were there any notable side effects or adverse events observed in the long-term study on Magnesium glutamate hydrobromide?
A2: Importantly, the long-term study reported no intolerance phenomena or side effects associated with Magnesium glutamate hydrobromide treatment []. Furthermore, despite the presence of bromide in the compound, no cases of brominism or bromine intoxication were observed [].
Q3: What is the current understanding of the mechanism of action of Magnesium glutamate hydrobromide?
A4: While the provided abstracts lack detailed information on the specific mechanism of action of Magnesium glutamate hydrobromide, one abstract mentions psychopharmacological studies investigating the mode and site of action []. Further research is crucial to elucidate the precise molecular targets and pathways involved in its effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
![O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine](/img/structure/B114965.png)

![(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B114970.png)
![ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B114972.png)




![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)

